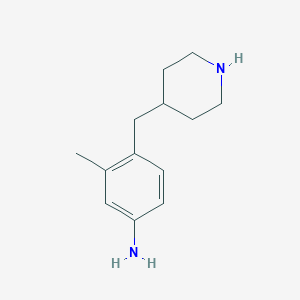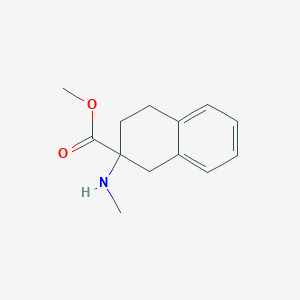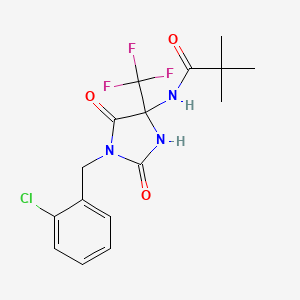
Ethyl 4-(2-chloro-4-fluoro-phenoxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(2-Cloro-4-fluoro-fenoxi)butanoato de etilo es un compuesto orgánico con la fórmula molecular C12H14ClFO3. Es un éster sintético que se utiliza en diversas investigaciones científicas y aplicaciones industriales. El compuesto se caracteriza por la presencia de un grupo fenoxi sustituido con átomos de cloro y flúor, lo que le confiere propiedades químicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 4-(2-Cloro-4-fluoro-fenoxi)butanoato de etilo generalmente implica la esterificación del ácido 4-(2-Cloro-4-fluoro-fenoxi)butanoico con etanol en presencia de un catalizador como el ácido sulfúrico. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa del ácido al éster.
Métodos de Producción Industrial
En entornos industriales, la producción de 4-(2-Cloro-4-fluoro-fenoxi)butanoato de etilo puede implicar procesos de flujo continuo para aumentar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, son cruciales para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4-(2-Cloro-4-fluoro-fenoxi)butanoato de etilo experimenta diversas reacciones químicas, entre ellas:
Reacciones de Sustitución: Los átomos de cloro y flúor en el grupo fenoxi se pueden sustituir con otros grupos funcionales utilizando reactivos nucleófilos o electrófilos.
Hidrólisis: El enlace éster se puede hidrolizar en condiciones ácidas o básicas para producir ácido 4-(2-Cloro-4-fluoro-fenoxi)butanoico y etanol.
Oxidación y Reducción: El compuesto puede sufrir oxidación para formar los ácidos carboxílicos correspondientes o reducción para formar alcoholes.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Se utilizan comúnmente reactivos como el hidróxido de sodio o el carbonato de potasio en solventes polares como el dimetilsulfóxido (DMSO).
Hidrólisis: La hidrólisis ácida se puede realizar con ácido clorhídrico, mientras que la hidrólisis básica se puede llevar a cabo con hidróxido de sodio.
Oxidación: Se utilizan agentes oxidantes como el permanganato de potasio o el trióxido de cromo para las reacciones de oxidación.
Principales Productos Formados
Productos de Sustitución: Dependiendo de los sustituyentes introducidos, se pueden formar varios fenoxibutanoatos sustituidos.
Productos de Hidrólisis: Ácido 4-(2-Cloro-4-fluoro-fenoxi)butanoico y etanol.
Productos de Oxidación: Ácidos carboxílicos correspondientes.
Aplicaciones Científicas De Investigación
El 4-(2-Cloro-4-fluoro-fenoxi)butanoato de etilo se utiliza en una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Como intermedio sintético en la preparación de moléculas orgánicas más complejas.
Biología: En estudios que implican la inhibición enzimática y la unión a receptores debido a sus características estructurales únicas.
Industria: Se utiliza en la síntesis de agroquímicos, productos farmacéuticos y productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del 4-(2-Cloro-4-fluoro-fenoxi)butanoato de etilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La presencia de átomos de cloro y flúor aumenta su afinidad de unión y especificidad hacia estos objetivos. El compuesto puede inhibir la actividad enzimática o modular la función del receptor, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
2-(2-Cloro-4-fluoro-fenoxi)acetato de etilo: Similar en estructura pero con un enlace éster diferente.
3-[2-Cloro-4-(trifluorometil)fenoxi]fenol: Contiene un grupo trifluorometil en lugar de un éster de etilo.
Unicidad
El 4-(2-Cloro-4-fluoro-fenoxi)butanoato de etilo es único debido a su enlace éster específico y la presencia de átomos de cloro y flúor en el grupo fenoxi. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C12H14ClFO3 |
|---|---|
Peso molecular |
260.69 g/mol |
Nombre IUPAC |
ethyl 4-(2-chloro-4-fluorophenoxy)butanoate |
InChI |
InChI=1S/C12H14ClFO3/c1-2-16-12(15)4-3-7-17-11-6-5-9(14)8-10(11)13/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
NVZXCYQFKWWBOM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCOC1=C(C=C(C=C1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolane](/img/structure/B12634234.png)


![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenoxyethylidene]hydroxylamine](/img/structure/B12634261.png)
![7-(Hydroxymethyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B12634274.png)
![2-ethyl-7-methyl-5-(2-methylpropyl)-3-[5-[2-(2H-tetrazol-5-yl)phenyl]-2,3-dihydro-1H-inden-1-yl]imidazo[4,5-b]pyridine](/img/structure/B12634277.png)
![(2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12634287.png)
![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbohydrazide dimethanesulfonate](/img/structure/B12634294.png)
![2,2-Dimethyl-7-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B12634303.png)


![1-{4-[2-(2-Phenylethyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B12634310.png)
![2,5,8,11-Tetraazabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B12634315.png)
